N-[2-(oxanthren-1-yl)ethyl]but-2-ynamide
Description
N-[2-(oxanthren-1-yl)ethyl]but-2-ynamide is a synthetic organic compound characterized by a but-2-ynamide backbone conjugated to an oxanthrene moiety via an ethyl linker. This compound is hypothesized to exhibit applications in medicinal chemistry, particularly in targeting enzymes or receptors where aromatic π-π interactions and electrophilic alkyne groups are critical .
Properties
IUPAC Name |
N-(2-dibenzo-p-dioxin-1-ylethyl)but-2-ynamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-2-6-17(20)19-12-11-13-7-5-10-16-18(13)22-15-9-4-3-8-14(15)21-16/h3-5,7-10H,11-12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUAGXCBOKOBFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCC1=C2C(=CC=C1)OC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(oxanthren-1-yl)ethyl]but-2-ynamide typically involves the reaction of dibenzo-p-dioxin with an appropriate alkylating agent to introduce the ethyl group, followed by the formation of the ynamide moiety. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
N-[2-(oxanthren-1-yl)ethyl]but-2-ynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced products.
Substitution: The ynamide moiety allows for nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the nitrogen atom.
Cycloaddition: The compound can participate in cycloaddition reactions, forming cyclic structures with various reagents.
Scientific Research Applications
N-[2-(oxanthren-1-yl)ethyl]but-2-ynamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in the field of cancer therapy.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-[2-(oxanthren-1-yl)ethyl]but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ynamide moiety allows for covalent bonding with nucleophilic amino acid residues, leading to the inhibition or modulation of the target’s activity. This interaction can affect various cellular pathways, including signal transduction and gene expression.
Comparison with Similar Compounds
N-(4-(tert-butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)but-2-ynamide (8b)
- Key Features : This compound () shares the but-2-ynamide backbone but substitutes oxanthrene with a pyridin-3-yl group and bulky tert-butyl substituents.
- Synthesis : Synthesized via a multi-step protocol with an 82% yield, indicating superior stability compared to its E-isomer counterpart (54% yield) .
N-[2-(4-ethylpiperazin-1-yl)ethyl]but-2-ynamide (T001-1768)
N-(4-(3-cyano-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)but-2-ynamide Derivatives
- Key Features: These compounds () feature a quinoline core with tetrahydrofuran and cyano substituents, creating a planar aromatic system distinct from oxanthrene.
- Stereochemical Complexity: E/Z isomerism and chiral centers in this family highlight the role of stereochemistry in biological activity, a factor less pronounced in the achiral oxanthrene derivative .
Physicochemical and Functional Comparisons
*Estimated based on structural similarity; †Predicted using analogous substituent contributions.
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